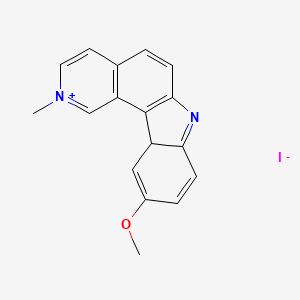
BRIJ(R) 76
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
BRIJ(R) 76 is a polyethylene glycol ether of stearyl alcohol. It is a waxy compound commonly used in cosmetics and personal care products. The numerical value in its name indicates the average number of ethylene oxide units in the molecule. This compound functions primarily as a surfactant, emulsifying agent, and solubilizing agent, making it a versatile ingredient in various formulations .
Preparation Methods
BRIJ(R) 76 is synthesized by reacting ethylene oxide with stearyl alcohol. The reaction involves the ethoxylation process, where the number of ethylene oxide units corresponds to the numerical value in the compound’s name. For example, Steareth-5 is prepared using an average of 5 units of ethylene oxide reacted with stearyl alcohol . Industrial production methods involve controlling the reaction conditions to achieve the
Properties
Molecular Formula |
C58H118O21 |
|---|---|
Molecular Weight |
1151.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C58H118O21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-60-21-23-62-25-27-64-29-31-66-33-35-68-37-39-70-41-43-72-45-47-74-49-51-76-53-55-78-57-58-79-56-54-77-52-50-75-48-46-73-44-42-71-40-38-69-36-34-67-32-30-65-28-26-63-24-22-61-20-18-59/h59H,2-58H2,1H3 |
InChI Key |
JKXYOQDLERSFPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Synonyms |
Brij 700 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B1225758.png)
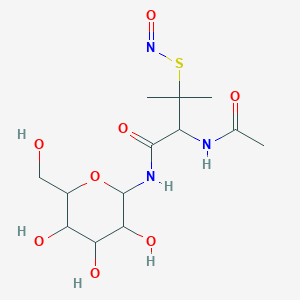
![2-[(2,2-dichloro-3,3-dimethylcyclopropyl)methylthio]-1H-benzimidazole](/img/structure/B1225760.png)
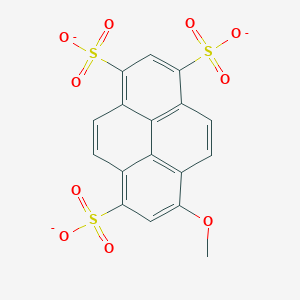
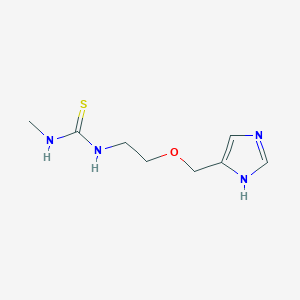
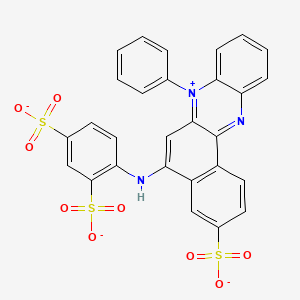
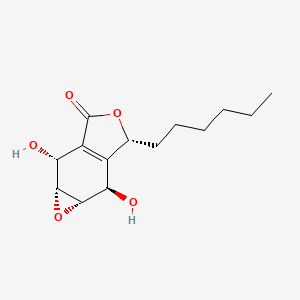
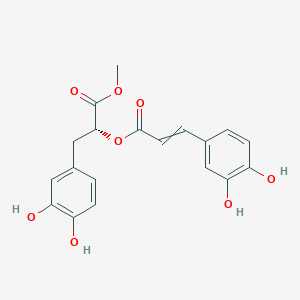
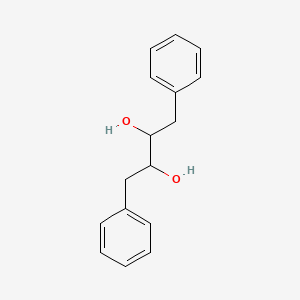
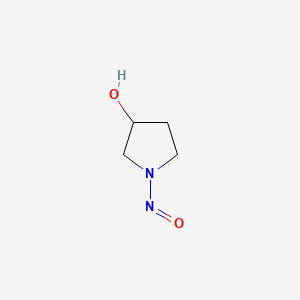
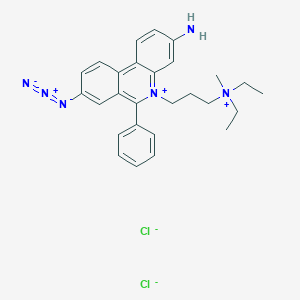
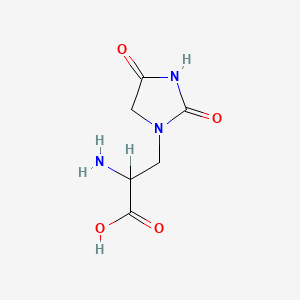
![4-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-2-carboxylic acid](/img/structure/B1225778.png)
